
Pexmetinib
Overview
Description
Pexmetinib (ARRY-614) is a dual inhibitor targeting p38 mitogen-activated protein kinase (MAPK) and angiopoietin-1 receptor (Tie-2), with IC50 values of 4 nM and 18 nM, respectively . It is a pyrazolyl urea derivative that binds to the DFG-out conformation of both kinases, enabling allosteric inhibition . Preclinical studies demonstrate its efficacy in suppressing tumor growth, osteoclastogenesis, and metastasis, particularly in breast cancer-induced osteolysis and hematologic malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) .
Preparation Methods
The synthesis of pexmetinib involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Pexmetinib undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Scientific Research Applications
Pexmetinib has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of Tie-2 and p38 MAPK pathways.
Biology: Researchers use this compound to investigate the role of these pathways in cellular processes and disease states.
Mechanism of Action
Pexmetinib exerts its effects by inhibiting the activity of the angiopoietin-1 receptor Tie-2 and the proinflammatory kinase p38 MAPK. These pathways are involved in various cellular processes, including inflammation, cell proliferation, and survival. By blocking these pathways, this compound can reduce leukemic cell proliferation and prevent the activation of downstream effector kinases .
Comparison with Similar Compounds
Mechanistic Insights :
- Anti-Tumor Effects : Pexmetinib inhibits the p38-STAT3-MMPs axis, reducing matrix metalloproteinases (MMP-2/MMP-9) expression, which are critical for tumor invasion and metastasis. In MDA-MB-231 breast cancer cells, it suppresses migration and invasion with an IC50 of 17.43 μM at 96 hours .
- Anti-Osteolytic Activity : By impairing the p38-STAT3-NFATc1 pathway, this compound reduces osteoclast differentiation and bone resorption. In murine models, it decreases osteolytic lesions by 45–88% at 0.1–0.4 μM .
- Dual Kinase Inhibition : Its Tie-2 inhibition disrupts tumor angiogenesis, while p38 MAPK blockade mitigates inflammation and cancer cell survival .
Clinical Development: this compound has completed Phase I trials for MDS and is under Phase Ib/II evaluation for renal cell carcinoma, melanoma, and solid tumors .
Structural and Mechanistic Comparisons
Key Findings :
- Dual vs. Single Target : Unlike single-target inhibitors like doramapimod (p38) or ponatinib (BCR-ABL1), this compound’s dual inhibition broadens therapeutic utility in cancers with complex signaling (e.g., breast cancer bone metastasis) .
- Resistance Profile : this compound retains efficacy against T315I-mutated BCR-ABL1 in CML, similar to ponatinib, but with additional Tie-2/p38 activity . Ravoxertinib, an ERK inhibitor, addresses resistance downstream of p38 but lacks osteoclast-modulating effects .
- Structural Nuances : While doramapimod and this compound share pyrazole scaffolds, this compound’s urea moiety enables Tie-2 binding, distinguishing its mechanism from doramapimod’s purely anti-inflammatory profile .
Preclinical and Clinical Efficacy
Anti-Cancer Activity
- Breast Cancer: this compound reduces bone metastasis in MDA-MB-231 xenografts, decreasing osteolytic lesions by 88% at 0.4 μM. In contrast, BIRB-796 lacks demonstrated efficacy in oncology models .
- Leukemia: this compound inhibits proliferation in T315I-mutated CML cell lines (IC50 = 2–10 μM), comparable to ponatinib but with lower toxicity in non-malignant cells .
Anti-Inflammatory and Osteoprotective Effects
- This compound suppresses STAT3-driven osteoclastogenesis, whereas BIRB-796 primarily targets p38 in inflammatory diseases (e.g., rheumatoid arthritis) .
- In MDS, this compound restores hematopoiesis by inhibiting p38-mediated TNFα effects, a mechanism absent in Tie-2-sparing inhibitors like ravoxertinib .
Biological Activity
Pexmetinib, a novel small-molecule inhibitor, primarily targets the p38 mitogen-activated protein kinase (MAPK) and the Tie-2 receptor. Its biological activity has been extensively studied in various cancer models, demonstrating significant potential in treating conditions such as myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and breast cancer-induced osteolysis. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
This compound functions by inhibiting the p38 MAPK pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, it inhibits the Tie-2 receptor involved in angiogenesis and inflammatory responses. The dual action of this compound allows it to affect both tumor growth and the tumor microenvironment.
Key Mechanisms
- Inhibition of Osteoclastogenesis : this compound has been shown to suppress osteoclast formation induced by receptor activator of nuclear factor-κB ligand (RANKL) in vitro. This inhibition is linked to reduced expression of NFATc1, a key transcription factor in osteoclast differentiation .
- Anti-tumor Effects : In breast cancer models, this compound decreased cell migration and invasion by downregulating matrix metalloproteinases (MMPs) through p38-mediated STAT3 signaling pathways .
- Stimulation of Hematopoiesis : In MDS models, this compound has demonstrated the ability to stimulate hematopoietic activity while inhibiting leukemic cell proliferation .
In Vitro Studies
- Osteoclast Differentiation : this compound inhibited RANKL-induced osteoclast formation in bone marrow macrophages (BMMs). The IC50 value was determined to be approximately 4.144 μM after 96 hours of treatment .
- Breast Cancer Cell Lines : this compound treatment led to significant reductions in cell viability and migration in various breast cancer cell lines, suggesting its potential as an anti-cancer agent .
In Vivo Studies
- Breast Cancer-Induced Osteolysis Model : In a mouse model, this compound significantly reduced osteolysis caused by breast cancer metastasis, confirming its therapeutic potential for managing bone-related complications in cancer patients .
- MDS/AML Models : The compound was effective in reversing the growth inhibitory effects of pro-inflammatory cytokines on hematopoietic stem cells, highlighting its dual role as both an anti-leukemic agent and a hematopoietic stimulator .
Clinical Trials
This compound is currently under investigation in various clinical trials for conditions including MDS and solid tumors. Notably, a phase I clinical trial has been completed for MDS, while ongoing trials are exploring its efficacy in combination with other therapies such as nivolumab and ipilimumab for solid tumors .
Summary of Clinical Trials
Trial ID | Phase | Condition | Status |
---|---|---|---|
NCT04074967 | I | Myelodysplastic Syndrome | Completed |
NCTXXXXXXX | II | Solid Tumors | Active |
Case Studies
A notable case study highlighted unexpected immune responses during a phase III trial involving this compound. This incident underscored the importance of monitoring adverse effects during clinical investigations and led to improved manufacturing controls and participant safety protocols .
Q & A
Basic Research Questions
Q. Q1. What experimental methodologies are recommended to assess Pexmetinib’s dual inhibition of p38 MAPK and Tie-2 in leukemia cell lines?
To evaluate target inhibition, use Western blotting to measure phosphorylation levels of p38 MAPK and Tie-2 in treated cells. For example, HEK-Tie2 cells treated with this compound (0.05–1000 nM) showed IC50 values of 1 nM (p-p38 MAPK) and 16 nM (p-Tie2) . Ensure dose-response curves are generated with at least six concentrations to confirm potency. Include positive controls (e.g., known p38/Tie-2 inhibitors) and validate assays using triplicate runs to minimize variability.
Q. Q2. How can researchers validate the specificity of this compound for p38 MAPK/Tie-2 in complex biological systems?
Employ kinase selectivity profiling across a panel of 50+ kinases to rule off-target effects. Pair this with RNA interference (siRNA knockdown) of p38 MAPK/Tie-2 to confirm phenotype rescue in this compound-treated cells. For example, in MDA-MB-231 breast cancer cells, this compound (4 µM) reduced p-p38 and p-STAT3 levels, but STAT3 inhibition may require secondary validation to exclude indirect effects .
Q. Q3. What in vitro models are most suitable for studying this compound’s anti-proliferative effects in AML?
Use primary AML patient-derived xenograft (PDX) cells or established lines (e.g., MV4-11) cultured in hypoxia-mimicking conditions (1% O2). Monitor cell viability via ATP-based assays (e.g., CellTiter-Glo) over 72 hours. Compare results to normoxic conditions, as Tie-2/p38 signaling is often hypoxia-sensitive. Report IC50 values with 95% confidence intervals and normalize to baseline metabolic activity .
Advanced Research Questions
Q. Q4. How should researchers design experiments to resolve contradictions between in vitro potency and in vivo efficacy of this compound?
If in vitro IC50 values (e.g., 1 nM for p-p38) do not translate to in vivo tumor regression, conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in murine models. Measure plasma/tissue drug concentrations via LC-MS/MS and correlate with target modulation (e.g., p-p38 suppression in tumor lysates). Adjust dosing regimens (e.g., QD vs. BID) to maintain trough levels above IC90. Include a time-course analysis (e.g., 0–24 hours post-dose) to assess target re-activation .
Q. Q5. What statistical approaches are optimal for analyzing synergistic effects between this compound and standard chemotherapies?
Use the Chou-Talalay combination index (CI) method. Treat cells with this compound and chemotherapies (e.g., cytarabine) at fixed ratios (e.g., 1:1, 1:2) and calculate CI values using CompuSyn software. A CI < 1 indicates synergy. Validate with isobologram analysis and repeat experiments across three independent biological replicates. Report synergistic doses in context of clinically achievable concentrations .
Q. Q6. How can batch-to-batch variability in this compound synthesis impact preclinical data interpretation?
Request peptide content analysis and HPLC purity certificates (>95%) from suppliers. For sensitive assays (e.g., phospho-kinase profiling), pre-test each batch using a reference cell line (e.g., HEK-Tie2) to confirm consistent inhibition. If variability persists, use a single batch for all experiments in a study or include batch ID as a covariate in statistical models .
Q. Methodological Guidance for Data Reporting
Q. Q7. What criteria should be followed when reporting this compound’s IC50 values in publications?
- Specify assay conditions (e.g., cell density, serum concentration, incubation time).
- Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50.
- Report R² values for curve fit and exclude outliers via Grubbs’ test (α=0.05).
- Disclose solvent (e.g., DMSO) concentration and verify it does not affect viability (e.g., ≤0.1% v/v) .
Q. Q8. How should researchers address discrepancies in this compound’s mechanism across different cancer types?
Perform transcriptomic profiling (RNA-seq) of treated vs. untreated tumors to identify context-dependent signaling pathways. For example, in breast cancer vs. AML, this compound may differentially regulate STAT3 or HIF-1α. Use gene set enrichment analysis (GSEA) to map pathway alterations and validate findings with phospho-specific flow cytometry .
Q. Ethical and Reproducibility Considerations
Q. Q9. What steps ensure reproducibility of this compound studies in compliance with NIH guidelines?
- Deposit raw data (e.g., Western blot images, flow cytometry .fcs files) in public repositories (e.g., Figshare, Zenodo).
- Publish detailed Materials and Methods sections, including instrument model numbers (e.g., Bio-Rad ChemiDoc) and antibody catalog numbers (e.g., Cell Signaling #9211 for p-p38).
- Disclose all conflicts of interest and funding sources in the Acknowledgments section .
Q. Q10. How can researchers optimize this compound’s formulation for in vivo studies to enhance bioavailability?
Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous solubility. Conduct solubility screens in PBS, pH 7.4, and simulate gastric fluid (pH 1.2). For oral dosing, perform Caco-2 permeability assays and compare to intravenous PK data. Report absolute bioavailability (%) and justify formulation choices based on Henderson-Hasselbalch calculations .
Properties
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMRSSIMGCDUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945614-12-0 | |
Record name | Pexmetinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945614120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexmetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PEXMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3750D0U8B5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.